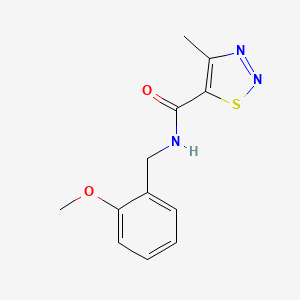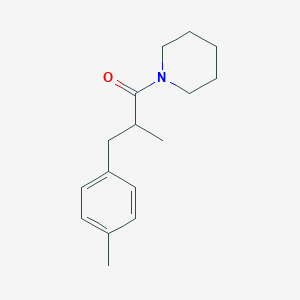
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its effects on the central nervous system. The drug is known for its ability to enhance cognitive and physical performance, making it a popular choice among students and athletes.
Mécanisme D'action
The mechanism of action of 4-MPH is similar to that of other stimulant drugs such as amphetamines and cocaine. The drug works by increasing the levels of dopamine and norepinephrine in the brain, which leads to an increase in alertness, focus, and energy. The drug also inhibits the reuptake of these neurotransmitters, prolonging their effects in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPH are similar to those of other stimulant drugs. The drug increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, which provides the body with energy. The drug also has a potent effect on the reward system in the brain, leading to feelings of euphoria and pleasure.
Avantages Et Limitations Des Expériences En Laboratoire
4-MPH has several advantages for use in laboratory experiments. The drug has a potent effect on the central nervous system, making it a useful tool for studying the dopamine and norepinephrine neurotransmitter systems. The drug is also relatively easy to synthesize and purify, making it accessible to researchers. However, the drug has several limitations, including its potential for abuse and its effects on the cardiovascular system.
Orientations Futures
There are several potential directions for future research on 4-MPH. One area of interest is the drug's potential as a treatment for ADHD and other related disorders. Another area of interest is the drug's effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of the drug on the cardiovascular system and other organs in the body.
In conclusion, 2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one or 4-MPH is a synthetic stimulant drug that has gained popularity due to its effects on the central nervous system. The drug has been extensively studied in the field of neuroscience and pharmacology, and it has several potential applications in the treatment of ADHD and other related disorders. However, the drug has several limitations, including its potential for abuse and its effects on the cardiovascular system. Further research is needed to understand the long-term effects of the drug on the body and its potential for addiction.
Méthodes De Synthèse
The synthesis of 4-MPH involves the reaction of 4-methylpropiophenone with pyrrolidine and hydrochloric acid. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of 4-MPH is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
4-MPH has been extensively studied in the field of neuroscience and pharmacology. The drug has been shown to have a potent effect on the central nervous system, specifically the dopamine and norepinephrine neurotransmitter systems. Studies have also shown that 4-MPH has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes the drug a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
Propriétés
IUPAC Name |
2-methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)12-14(2)16(18)17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVUKMBYINHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
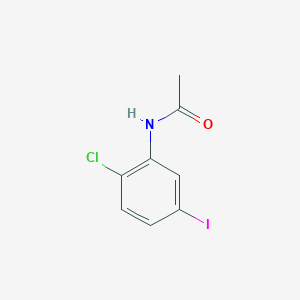
![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
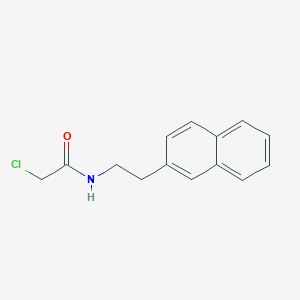


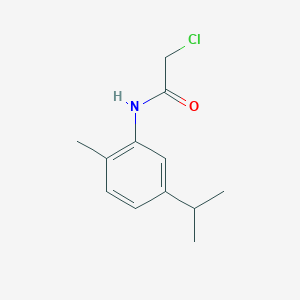
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
